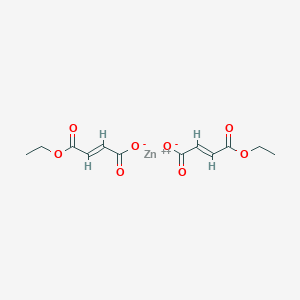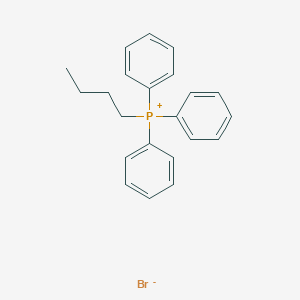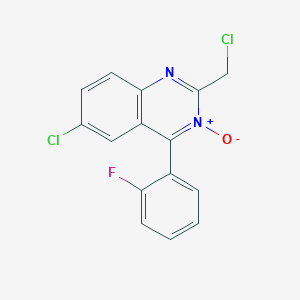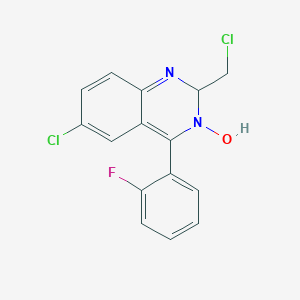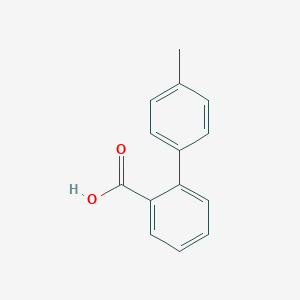
Chlorohydrochinon
Übersicht
Beschreibung
Chlorohydroquinone is a benzenediol that consists of hydroquinone bearing a single chloro substituent. It is a member of the monochlorobenzenes and chlorohydroquinones families. The molecular formula of chlorohydroquinone is C6H5ClO2, and it has a molecular weight of 144.56 g/mol . This compound is known for its role as a metabolite and is used in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Chlorohydroquinone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including hydroxylation and catalysis.
Biology: Chlorohydroquinone is studied for its role as a metabolite and its potential effects on biological systems.
Industry: Chlorohydroquinone is used in photographic developing solutions and as a bactericide .
Wirkmechanismus
Target of Action
Chlorohydroquinone, a derivative of hydroquinone bearing a single chloro substituent , is believed to target similar pathways as its parent compound, hydroquinone. Hydroquinone and its derivatives, including chlorohydroquinone, are known to inhibit the action of heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite by converting toxic heme, released during hemoglobin digestion, into non-toxic hemazoin .
Mode of Action
Chlorohydroquinone, like hydroquinone, binds to heme to form a complex that is highly toxic to the cell and disrupts membrane function . This action prevents the conversion of heme to hemazoin , leading to the accumulation of toxic heme within the parasite . This accumulation results in cell lysis and ultimately parasite cell autodigestion .
Biochemical Pathways
The primary biochemical pathway affected by chlorohydroquinone is the heme detoxification pathway in malarial parasites . By inhibiting heme polymerase, chlorohydroquinone disrupts the conversion of toxic heme to non-toxic hemazoin . This disruption leads to the accumulation of toxic heme, which is lethal to the parasite .
Pharmacokinetics
For instance, chloroquine, another chlorinated derivative of quinoline, is known to have a large volume of distribution (200 to 800 L/kg), indicating extensive distribution throughout the body . It is also 60% bound to plasma proteins and is equally cleared by the kidney and liver . Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .
Result of Action
The primary result of chlorohydroquinone’s action is the death of the malarial parasite due to the accumulation of toxic heme . This accumulation results from the inhibition of heme polymerase, which prevents the conversion of heme to non-toxic hemazoin . The resulting toxicity leads to cell lysis and parasite cell autodigestion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chlorohydroquinone. For instance, the pH of the environment can affect the ionization state of chlorohydroquinone, potentially influencing its absorption and distribution . Additionally, factors such as temperature and light exposure could affect the stability of chlorohydroquinone, potentially altering its efficacy .
Biochemische Analyse
Biochemical Properties
Chlorohydroquinone is involved in various biochemical reactions. It is a substrate for flavin-dependent monooxygenases, which catalyze the primary reactions of substrate oxidation . These enzymes play a crucial role in the bacterial degradation of chlorophenols .
Cellular Effects
It’s structurally similar compound, Hydroxychloroquine, is known to increase lysosomal pH in antigen-presenting cells
Molecular Mechanism
It is known that Chlorohydroquinone can be metabolized by bacteria via hydroquinone/hydroxyhydroquinone followed by the meta-cleavage of its aromatic ring with the formation of maleylacetate and then β-ketoadipate .
Metabolic Pathways
Chlorohydroquinone is involved in the metabolic pathways of bacterial degradation of chlorophenols . It is metabolized by flavin-dependent monooxygenases, which catalyze the primary reactions of substrate oxidation .
Transport and Distribution
Due to its physical and chemical properties, when released into the environment, Chlorohydroquinone will be distributed mainly to the water compartment .
Vorbereitungsmethoden
Chlorohydroquinone is typically synthesized by reacting p-benzoquinone with hydrochloric acid. The process involves dissolving p-benzoquinone in chloroform and passing dry hydrogen chloride gas under cooling conditions . This reaction yields chlorohydroquinone as a product. Industrial production methods may vary, but the fundamental reaction remains the same.
Analyse Chemischer Reaktionen
Chlorohydroquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Chlorohydroquinone can be oxidized to form chlorobenzoquinone. This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of chlorohydroquinone can yield hydroquinone. This reaction often requires reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Chlorohydroquinone can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Chlorohydroquinone is similar to other benzenediols and quinones, such as hydroquinone, benzoquinone, and naphthoquinone. its unique chloro substituent gives it distinct chemical properties and reactivity. For example:
Hydroquinone: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
Benzoquinone: An oxidized form of hydroquinone, which can be reduced to hydroquinone or chlorohydroquinone.
Naphthoquinone: A larger aromatic system with different reactivity and applications compared to chlorohydroquinone
These comparisons highlight the uniqueness of chlorohydroquinone in terms of its chemical structure and reactivity.
Eigenschaften
IUPAC Name |
2-chlorobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPXTSMULZANCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060656 | |
| Record name | Chlorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light tan solid; [Hawley] Light brown powder; [MSDSonline] | |
| Record name | Chlorohydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
263 °C | |
| Record name | CHLOROHYDROQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN WATER AND ALC, SLIGHTLY SOL IN ETHER | |
| Record name | CHLOROHYDROQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO LIGHT-TAN FINE CRYSTALS | |
CAS No. |
615-67-8 | |
| Record name | Chlorohydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chlorohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlorohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93SNN9E337 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROHYDROQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100 °C | |
| Record name | CHLOROHYDROQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chlorohydroquinone?
A1: Chlorohydroquinone has the molecular formula C6H5ClO2 and a molecular weight of 144.56 g/mol.
Q2: How does the structure of Chlorohydroquinone relate to its reactivity?
A2: Chlorohydroquinone possesses two hydroxyl groups in the para position, making it susceptible to oxidation and reduction reactions. [, , ] The presence of the chlorine atom influences its reactivity and can direct further substitutions. [, , , ]
Q3: What spectroscopic techniques are used to characterize Chlorohydroquinone?
A3: Chlorohydroquinone can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). [, , , , , , , , , , ]
Q4: How does Chlorohydroquinone influence the properties of polymers when incorporated as a monomer?
A4: When incorporated into polyesters, Chlorohydroquinone can act as a crystal-disrupting monomer, lowering melting transitions and impacting the formation of liquid crystalline phases. [, , , , , ] This property is crucial for controlling polymer properties like flexibility and processability.
Q5: Is Chlorohydroquinone stable at high temperatures?
A5: Studies on aromatic polyesters, where Chlorohydroquinone was used as a model compound, suggest that it undergoes thermal degradation at high temperatures, producing various byproducts like chlorohydroquinone benzoates, hydroquinone dibenzoate, and 9-fluorenone. []
Q6: Is Chlorohydroquinone involved in any enzymatic reactions?
A6: Yes, Chlorohydroquinone is a key intermediate in the bacterial degradation pathway of several chlorinated compounds, including γ-hexachlorocyclohexane (γ-HCH) and chlorophenols. [, , , , , , , ] Enzymes like LinD and LinE are involved in the dechlorination and ring cleavage of Chlorohydroquinone, respectively. [, , ]
Q7: Does the degree of chlorination of hydroquinone affect its estrogenic activity?
A8: Yes, the degree of chlorination affects the estrogenic activity of hydroquinone derivatives. 2,5-Dichlorohydroquinone and Chlorohydroquinone show estrogenic activity, while Hydroquinone, a later stage metabolite, does not. []
Q8: How does the pH of the solution affect the stability of Chlorohydroquinone?
A9: The stability and degradation pathway of Chlorohydroquinone can be affected by pH. In photocatalytic degradation studies using TiO2, the rate of degradation was shown to be pH-dependent. []
Q9: What are the environmental concerns associated with Chlorohydroquinone?
A10: Chlorohydroquinone is a degradation product of several chlorinated pollutants and can persist in the environment. [, , ] Its presence in soil and sediment samples from industrial areas highlights its potential risk as an environmental contaminant. []
Q10: Are there any regulations regarding the discharge of Chlorohydroquinone into the environment?
A10: While specific regulations regarding Chlorohydroquinone discharge may vary, its presence as a degradation product of regulated pollutants like chlorophenols implies its monitoring and controlled release are essential for environmental protection.
Q11: How is Chlorohydroquinone quantified in environmental samples?
A12: Chlorohydroquinone can be extracted from environmental samples like soil and sediment using techniques like Accelerated Solvent Extraction (ASE). [] Subsequent analysis and quantification can be achieved using GC-MS, often coupled with Gel Permeation Chromatography (GPC) for clean-up. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


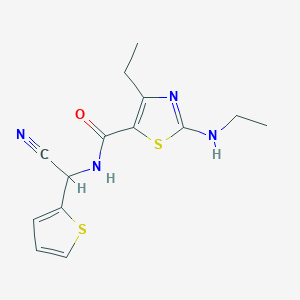
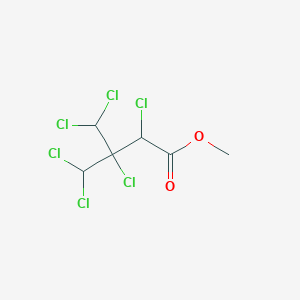
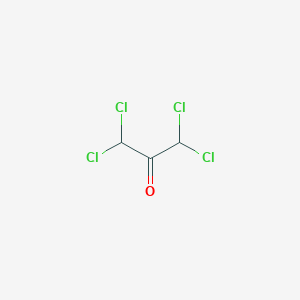
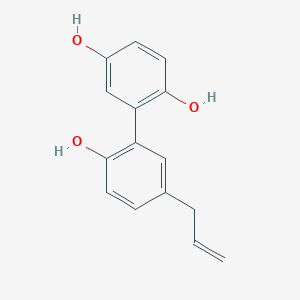
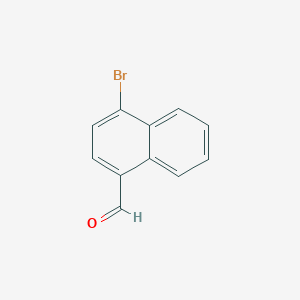
![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

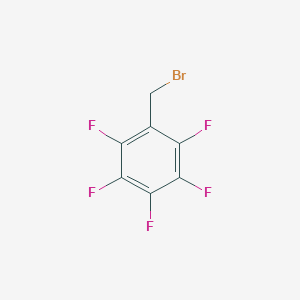
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
